Amiprofos-methyl
Amiprofos-methyl
Amiprofos-methyl (APM) is a phosphoric amide herbicide. It reversibly decreases H. vulgare root and shoot length and inhibits in vitro polymerization of Rosa tubulin induced by paclitaxel in a dose-dependent manner. APM completely inhibits tubulin polymerization in Hemanthus endosperm cells at a concentration of 0.1 μM. The antitubulin effects of APM are specific to plants as it has no effect on bovine brain tubulin polymerization at concentrations up to 100 μM. APM inhibits calcium accumulation in corn mitochondria (ID50 = 140 nM) and induces a 3-fold increase in the rate of calcium efflux from rat liver mitochondria at a concentration of 100 nM. APM inhibits the growth of P. falciparum (IC50 = 3.5 μM) and completely inhibits microtubule polymerization in P. falciparum trophozoites at a concentration of 20 μM.
Brand Name:
Vulcanchem
CAS No.:
36001-88-4
VCID:
VC21232349
InChI:
InChI=1S/C11H17N2O4PS/c1-8(2)12-18(19,16-4)17-11-6-5-9(3)7-10(11)13(14)15/h5-8H,1-4H3,(H,12,19)
SMILES:
CC1=CC(=C(C=C1)OP(=S)(NC(C)C)OC)[N+](=O)[O-]
Molecular Formula:
C11H17N2O4PS
Molecular Weight:
304.30 g/mol
Amiprofos-methyl
CAS No.: 36001-88-4
Cat. No.: VC21232349
Molecular Formula: C11H17N2O4PS
Molecular Weight: 304.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Amiprofos-methyl (APM) is a phosphoric amide herbicide. It reversibly decreases H. vulgare root and shoot length and inhibits in vitro polymerization of Rosa tubulin induced by paclitaxel in a dose-dependent manner. APM completely inhibits tubulin polymerization in Hemanthus endosperm cells at a concentration of 0.1 μM. The antitubulin effects of APM are specific to plants as it has no effect on bovine brain tubulin polymerization at concentrations up to 100 μM. APM inhibits calcium accumulation in corn mitochondria (ID50 = 140 nM) and induces a 3-fold increase in the rate of calcium efflux from rat liver mitochondria at a concentration of 100 nM. APM inhibits the growth of P. falciparum (IC50 = 3.5 μM) and completely inhibits microtubule polymerization in P. falciparum trophozoites at a concentration of 20 μM. |
|---|---|
| CAS No. | 36001-88-4 |
| Molecular Formula | C11H17N2O4PS |
| Molecular Weight | 304.30 g/mol |
| IUPAC Name | N-[methoxy-(4-methyl-2-nitrophenoxy)phosphinothioyl]propan-2-amine |
| Standard InChI | InChI=1S/C11H17N2O4PS/c1-8(2)12-18(19,16-4)17-11-6-5-9(3)7-10(11)13(14)15/h5-8H,1-4H3,(H,12,19) |
| Standard InChI Key | VHEWQRWLIDWRMR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OP(=S)(NC(C)C)OC)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=C(C=C1)OP(=S)(NC(C)C)OC)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator